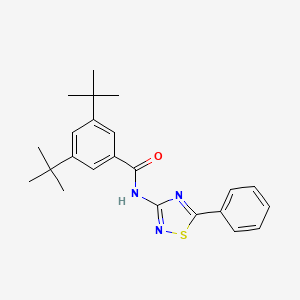

3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3,5-ditert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3OS/c1-22(2,3)17-12-16(13-18(14-17)23(4,5)6)19(27)24-21-25-20(28-26-21)15-10-8-7-9-11-15/h7-14H,1-6H3,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTGKBMPGHYCGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a phenylhydrazine derivative, with thiosemicarbazide under acidic conditions to form the 1,2,4-thiadiazole ring.

Introduction of the Benzamide Moiety: The thiadiazole intermediate is then reacted with 3,5-di-tert-butylbenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Alternative Routes

In some cases, 3,5-di-tert-butylbenzoic acid is activated using coupling agents like thionyl chloride (SOCl) or oxalyl chloride to generate the acyl chloride intermediate before reacting with the thiadiazole amine .

Amide Bond Stability

The benzamide group is stable under neutral and mildly acidic/basic conditions but hydrolyzes under prolonged exposure to strong acids (e.g., HCl, HSO) or bases (e.g., NaOH), yielding 3,5-di-tert-butylbenzoic acid and 3-amino-5-phenyl-1,2,4-thiadiazole .

Hydrolysis Reaction :

Thiadiazole Ring Modifications

- Alkylation : At N-2 or N-4 positions using alkyl halides in the presence of KCO .

- Sulfonation : With chlorosulfonic acid at elevated temperatures to introduce sulfonic acid groups .

Structural Derivatives and Analogues

Derivatives are synthesized by modifying substituents on the benzamide or thiadiazole moieties. Key examples include:

| Modification | Reagents/Conditions | Application |

|---|---|---|

| Bromination of Benzamide | Br/FeBr | Enhances lipophilicity for CNS targeting |

| Nitro Group Introduction | HNO/HSO | Improves electron-deficient character |

| Methylation of Thiadiazole | CHI/KCO | Alters metabolic stability |

Reaction Data Table

Mechanistic Insights

- The amide bond formation follows a two-step mechanism: (1) deprotonation of the amine by EtN, (2) nucleophilic attack on the acyl chloride’s carbonyl carbon .

- Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anti-inflammatory Properties:

Research indicates that 3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide exhibits significant anti-inflammatory activity. It acts as an inhibitor of enzymes such as 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. This makes it a candidate for developing treatments for conditions like arthritis and other inflammatory diseases .

2. Antioxidant Activity:

The compound has been studied for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and damage caused by free radicals. The presence of the thiadiazole moiety contributes to its ability to scavenge free radicals, making it a potential therapeutic agent for oxidative stress-related conditions .

3. Antimicrobial Effects:

Preliminary studies suggest that 3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results that could lead to the development of new antimicrobial agents .

Materials Science Applications

1. Polymer Additives:

Due to its thermal stability and ability to act as a radical scavenger, this compound can be utilized as an additive in polymer formulations. It enhances the thermal and oxidative stability of polymers, which is crucial for applications in automotive and construction materials .

2. Coatings and Sealants:

The compound's properties allow it to be used in coatings and sealants that require resistance to environmental degradation. Its incorporation can improve the longevity and durability of these materials under harsh conditions .

Cosmetic Formulations

1. Skin Care Products:

In the cosmetic industry, 3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is being explored for its potential in skin care formulations due to its anti-inflammatory and antioxidant properties. These characteristics make it suitable for products aimed at reducing skin irritation and promoting skin health .

2. Stability Enhancer:

The compound can also serve as a stability enhancer in cosmetic formulations. Its ability to inhibit oxidative processes helps maintain the integrity of sensitive ingredients in creams and lotions .

Case Studies

Wirkmechanismus

The mechanism of action of 3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl groups may enhance the compound’s stability and bioavailability, while the benzamide moiety can facilitate binding to target proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Analogues in Heterocyclic Systems

a) 1,3,4-Oxadiazole Derivatives

N-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide derivatives (e.g., compounds 3a–3e) share a benzamide core but replace the 1,2,4-thiadiazole with a 1,3,4-oxadiazole ring. Key differences include:

- Synthetic Efficiency : Microwave-assisted synthesis of oxadiazoles achieves high yields (80–92%) in 10–15 minutes , whereas thiadiazole synthesis may require longer reaction times due to sulfur’s lower nucleophilicity.

b) Alkenyl-Substituted Benzamides

3,5-Di-tert-butyl-N-(2-(prop-1-en-2-yl)phenyl)benzamide retains the tert-butyl groups but replaces the thiadiazole with an alkenyl-substituted phenyl ring. Key distinctions:

- Steric Effects : The alkenyl group introduces planar rigidity, whereas the thiadiazole’s aromaticity may enhance π-π stacking interactions.

- Chirality : Alkenyl derivatives in exhibit S-configuration confirmed by X-ray crystallography , while the thiadiazole analog’s conformation remains unexplored in the provided data.

Physicochemical Properties

Biologische Aktivität

3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

- Chemical Name : 3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

- CAS Number : 303791-36-8

- Molecular Formula : C23H27N3OS

- Molecular Weight : 393.545 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-di-tert-butylbenzoyl chloride with 5-phenyl-1,2,4-thiadiazole in the presence of a base such as triethylamine. The process may be optimized through various methods including microwave-assisted synthesis to enhance yield and reduce reaction time.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, related thiadiazole derivatives have been shown to possess IC50 values ranging from 0.20 to 2.58 μM against various cancer cell lines .

In vitro studies on similar compounds have demonstrated that they induce apoptosis in cancer cell lines infected with HTLV-1, a virus associated with adult T-cell leukemia . These findings suggest that 3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide could also exhibit similar mechanisms of action.

The proposed mechanism for the anticancer activity includes:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth.

- Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death in cancer cells.

- Targeting Kinase Activity : Some studies suggest that thiadiazole derivatives can inhibit kinases involved in tumor progression .

Cytotoxicity Studies

Cytotoxicity assays using MTT or CCK-8 methods reveal that compounds similar to 3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide demonstrate dose-dependent cytotoxic effects on various cancer cell lines (e.g., MCF-7 and A549) .

Data Table: Biological Activity Summary

| Compound Name | IC50 (µM) | Cell Lines Tested | Mechanism of Action |

|---|---|---|---|

| Thiadiazole A | 0.20 | Various Cancer Cell Lines | Apoptosis induction |

| Thiadiazole B | 2.58 | MCF-7 | Kinase inhibition |

| Thiadiazole C | 1.51 | HTLV-infected cells | Cell proliferation inhibition |

Study on Thiadiazole Derivatives

A study investigated the biological activity of several thiadiazole derivatives including those structurally related to our compound. The results showed a significant reduction in cell viability across multiple cancer cell lines with the most effective compound exhibiting an IC50 value of approximately 1.51 µM against HTLV-infected cells .

Molecular Docking Studies

Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression. The binding affinities indicate potential as therapeutic agents against specific cancers .

Q & A

Q. What are the established synthetic routes for 3,5-di-<i>tert</i>-butyl-<i>N</i>-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, and what critical reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the thiadiazole and benzamide moieties. A common approach is coupling 5-phenyl-1,2,4-thiadiazol-3-amine with 3,5-di-<i>tert</i>-butylbenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Key parameters include:

- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent : Use polar aprotic solvents (DMF, DCM) for improved solubility of intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) ensures >95% purity.

- Yield Optimization : Excess benzoyl chloride (1.2–1.5 equiv.) and prolonged reaction times (12–24 hrs) enhance conversion .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation requires multi-spectral analysis:

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify tert-butyl singlet peaks (δ ~1.3 ppm for <sup>1</sup>H; ~30–35 ppm for <sup>13</sup>C) and amide NH resonance (δ ~10–11 ppm). Thiadiazole protons appear as deshielded singlets (δ ~8–9 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm<sup>-1</sup>) and thiadiazole C=N vibrations (~1520–1560 cm<sup>-1</sup>) .

- XRD (if crystallized) : Resolve torsion angles between benzamide and thiadiazole rings to confirm coplanarity, which impacts π-π stacking in solid-state studies .

Advanced Research Questions

Q. What strategies address low solubility in aqueous media for biological assays, and how does structural modification affect bioactivity?

- Methodological Answer :

- Solubility Enhancement :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes for in vitro assays .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide para-position to improve hydrophilicity .

- Bioactivity Trade-offs :

Adding hydrophilic groups (e.g., sulfonamides) may reduce membrane permeability, necessitating log<i>P</i> optimization. For example, replacing tert-butyl with trifluoromethyl retains lipophilicity while enhancing metabolic stability .

Q. How can contradictory data in enzyme inhibition assays (e.g., IC50 variability) be systematically resolved?

- Methodological Answer :

- Assay Standardization :

- Buffer Conditions : Use consistent pH (7.4 PBS) and ionic strength to minimize false positives from aggregation.

- Control Inhibitors : Include reference compounds (e.g., staurosporine for kinases) to validate assay sensitivity .

- Data Reconciliation :

- Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) in triplicate to assess reproducibility.

- Off-Target Profiling : Screen against related enzymes (e.g., thiadiazole-sensitive proteases) to rule out pan-assay interference .

Q. What computational methods predict binding modes of this compound with biological targets like kinases or GPCRs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB) of target proteins. Focus on:

- Thiadiazole Interactions : Hydrogen bonding with catalytic lysine/aspartate residues.

- Benzamide Stacking : π-π interactions in hydrophobic pockets .

- MD Simulations (GROMACS/NAMD) : Run 100-ns trajectories to assess stability of predicted poses and identify key binding-site water molecules for displacement .

Research Challenges and Recommendations

- Crystallization Difficulty : The tert-butyl groups hinder crystal lattice formation. Use mixed solvents (e.g., ethyl acetate/hexane) and slow evaporation .

- Metabolic Instability : Phase I metabolites (e.g., hydroxylation at tert-butyl) reduce in vivo efficacy. Deuterated analogs or fluorination at vulnerable positions are under investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.